3-methoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide
Description
3-Methoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide is a benzothiazole-derived compound featuring a methoxy-substituted benzamide moiety and a methylsulfonyl group at position 6 of the benzothiazole ring.
Properties
IUPAC Name |
3-methoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-19-14-8-7-13(25(3,21)22)10-15(14)24-17(19)18-16(20)11-5-4-6-12(9-11)23-2/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQILKSNTNAHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents such as methylsulfonyl chloride in the presence of a base.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the benzothiazole derivative with an appropriate benzoyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-methoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide group.
Hydrolysis: The benzamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-methoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared to structurally related benzothiazole and benzamide derivatives to highlight key differences in substituents, physicochemical properties, and biological activities.
Table 1: Substituent Comparison of Key Benzothiazole Derivatives
Key Observations:
Substituent Effects on Electronic Properties: The methylsulfonyl group at position 6 in the target compound is a strong electron-withdrawing group, enhancing electrophilicity compared to the electron-donating 6-methyl group in or the 6-fluoro substituent in . This may increase stability in polar environments or improve binding to charged biological targets.
Biological Activity Trends :
- Benzothiazoles with sulfonyl groups (e.g., target compound and ) often exhibit enhanced antibacterial activity due to improved interaction with bacterial enzymes or membranes .
- Fluorinated derivatives (e.g., ) show higher metabolic stability and receptor affinity in medicinal chemistry applications, as seen in leukotriene antagonists .
Methylsulfonyl groups are typically introduced via oxidation of thioethers or direct sulfonylation .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
- Methylsulfonyl vs. Sulfonamide : The target compound’s methylsulfonyl group reduces solubility compared to the benzenesulfonamide in but may improve target specificity.
- Thioamide vs. Carboxamide : Carbamothioyl derivatives in exhibit higher solubility due to sulfur’s polarizability, contrasting with the target’s carboxamide structure.
Biological Activity
Overview
3-Methoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide is a complex organic compound belonging to the benzothiazole family. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
- Introduction of the Methylsulfonyl Group : Achieved via sulfonation reactions using reagents such as methylsulfonyl chloride in the presence of a base.
- Methoxylation : Introduced through methylation reactions using dimethyl sulfate or methyl iodide.
Anticancer Properties
Research has demonstrated that benzothiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The compound's IC50 values (the concentration required to inhibit 50% of cell growth) indicate potent activity against specific cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 3.1 |
| HCT116 | 4.4 |
| HEK293 | 5.3 |
These values suggest that the compound is particularly effective against breast cancer cells (MCF-7), demonstrating selective cytotoxicity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibits significant antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 µM. This suggests potential applications in treating bacterial infections .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammatory responses .
The biological effects of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and inflammation.
- Receptor Modulation : The compound can bind to specific receptors, influencing cellular signaling pathways.
- Gene Expression Alteration : It affects gene expression related to apoptosis and cell growth, potentially leading to cancer cell death .
Comparative Analysis
When compared to other benzothiazole derivatives, such as 2-amino-6-methylbenzothiazole and 6-methylsulfonylbenzothiazole, this compound demonstrates enhanced biological activity due to the presence of both methoxy and methylsulfonyl groups. These modifications contribute to its increased solubility and bioactivity .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Antitumor Activity Study : A study involving various cancer cell lines demonstrated that compounds with similar structures exhibited IC50 values ranging from 1.2 to 5.3 µM against multiple cancer types, confirming the potential of benzothiazole derivatives as anticancer agents .
- Antibacterial Efficacy : In vitro tests showed that derivatives with methoxy groups had superior antibacterial effects compared to their counterparts lacking these substituents, suggesting that methoxylation enhances antimicrobial activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
